molecular formula C13H8ClFO3 B6374914 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% CAS No. 1261947-45-8

5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95%

Cat. No. B6374914
CAS RN: 1261947-45-8
M. Wt: 266.65 g/mol
InChI Key: RFZCLUJWAVBUQT-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) is an organic compound with a wide range of applications in scientific research. It is an aryl halide that is widely used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material for the production of other compounds. This compound has been studied extensively in recent years and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been determined.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition may be due to the formation of a covalent bond between the compound and the enzyme. Additionally, it is believed that the compound may act as a substrate for certain enzymes, such as cytochrome P450 enzymes, leading to the production of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) are not yet fully understood. However, it is believed that the compound may have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it is believed that the compound may have an effect on the metabolism of certain drugs, such as antifungal drugs.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) in lab experiments has several advantages. The compound is relatively easy to synthesize, is relatively stable, and has a wide range of applications. Additionally, the compound is relatively inexpensive and is widely available. However, there are some limitations to the use of this compound in lab experiments. The compound is flammable and should be handled with care. Additionally, the compound is toxic and should be handled with appropriate safety equipment.

Future Directions

The potential future directions for 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of the compound and its use as a catalyst in organic reactions is needed. Additionally, further research into the potential toxic effects of the compound and its potential interactions with other compounds is needed. Finally, further research into the potential uses of the compound in drug development and drug delivery is needed.

Synthesis Methods

5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) can be synthesized from 4-chlorophenol and 3-fluorophenol using a two-step reaction. The first step involves the reaction of 4-chlorophenol with a base, such as sodium hydroxide, to form 4-chlorophenolate. The second step involves the reaction of 4-chlorophenolate with 3-fluorophenol in the presence of a catalyst, such as a Lewis acid, to form the desired product. This reaction can be carried out at a temperature of 80-90°C and a pressure of 1-2 atm.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material for the production of other compounds. It is also used in the production of dyes, pharmaceuticals, and other chemicals. Additionally, it is used in the study of enzyme kinetics, metabolic pathways, and drug metabolism.

properties

IUPAC Name

2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-12-2-1-7(5-11(12)13(17)18)8-3-9(15)6-10(16)4-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZCLUJWAVBUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684509
Record name 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-45-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-3′-fluoro-5′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261947-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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